![molecular formula C16H14N2O2S2 B2549861 [5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone CAS No. 622344-53-0](/img/structure/B2549861.png)
[5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole derivatives are known to exhibit a broad spectrum of biological activity . They are often used in the synthesis of anti-tubercular compounds . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Synthesis Analysis
Synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
Benzothiazole derivatives can form intensely colored complexes with metal ions in acetone solution in the absence of irradiation . The composition and stability of the complexes depend on the nature of the metal ion .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely. For example, 5-(1,3-Benzothiazol-2-yl)substituted 1´,3´-dihydrospiro forms intensely colored complexes with metal ions in acetone solution in the absence of irradiation .Scientific Research Applications
- Researchers have synthesized benzothiazole derivatives and evaluated their anti-tubercular activity. These compounds exhibit inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB) .
- ALK5 (also known as TGF-β receptor I) plays a role in cell growth regulation. The compound was found to reduce TGF-β-induced growth inhibition in human outer root sheath cells and elongate the anagen phase in mouse hair follicles .
- QSAR methodology has been applied to correlate the physicochemical properties of synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl derivatives with their biological activity .
- Specifically, 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates .
- Some benzothiazole derivatives possess β-D-galactosidase activities, which can be exploited for bacterial detection .
Anti-Tubercular Activity
ALK5 Inhibition
Quantitative Structure-Activity Relationship (QSAR) Modeling
Fluorescent Pigment Dyeing Substrates
Bacterial Detection
Molecular Docking Studies
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . Therefore, it is plausible that [5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone may also target the same or similar biological pathways.
Mode of Action
tuberculosis . Therefore, it is possible that [5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone may interact with its targets in a similar manner, leading to the inhibition of the growth of the pathogen.
Biochemical Pathways
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.
Result of Action
tuberculosis , suggesting that [5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone may have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(1,3-benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c19-16(18-7-9-20-10-8-18)14-6-5-13(21-14)15-17-11-3-1-2-4-12(11)22-15/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNDVGCPPAOGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.